Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Fe3C Fischer-Tropsch synthesis catalyst
performance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Triiron carbide

CAS No.: 12011-67-5

Cat. No.: S589995

Catalyst Synthesis and Characterization

The LaFeo.7C00.303 perovskite catalyst serves as a precursor to the active FesC phase and is prepared via

the thermal sol-gel method [1].

Experimental Protocol: Catalyst Preparation via Thermal Sol-Gel

[1]

¢ Solution Preparation: At room temperature, prepare an aqueous solution containing lanthanum(lil)
nitrate (La(NOs3)3*6H20), iron(lll) nitrate (Fe(NOsz)3*9H20), and cobalt(ll) nitrate (Co(NOs)226H20) in a
stoichiometric ratio of 1:0.7:0.3.

¢ Gel Formation: Add a glycine (NH2CH2COOH) solution dropwise to the mixed nitrate solution under
constant stirring until a gel forms.

e Drying: Dry the resulting gel in an oven at 180°C for 4 hours.

e Calcination: Transfer the dried material to a furnace and calcine it at 550°C for 5 hours with a
heating ramp of 5°C per minute.

¢ Pelletizing and Sieving: Press the calcined powder into pellets, then crush and sieve it to obtain
particles sized between 40-60 ASTM mesh for reactor testing.

Catalyst Characterization Data

© 2026 Smolecule. All rights reserved. 1/9 Tech Support


https://www.smolecule.com/products/s589995?utm_src=pdf-body
https://www.smolecule.com/products/s589995?utm_src=pdf-interest
https://www.nature.com/articles/s41598-024-59561-y
https://www.nature.com/articles/s41598-024-59561-y
https://www.smolecule.com/products/s589995?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The prepared LaFeo.7C00.303 catalyst was characterized using several techniques, with key findings

summarized below [1].

Table 1: Summary of Catalyst Characterization Data

Characterization Technique Key Findings

X-Ray Diffraction (XRD) Confirmed perovskite crystal structure; crystal size calculated
using the Scherrer equation.

BET Surface Area Analysis Determined surface area, pore volume, and average pore
diameter.

Scanning Electron Microscopy Revealed surface morphology and particle topography.

(SEM)

Temperature-Programmed Identified reduction profile and temperatures of the metal

Reduction (Hz2-TPR) oxides.

Catalyst Performance Testing and Kinetics

Catalyst testing for Fischer-Tropsch Synthesis was conducted in a fixed-bed reactor system [1].

Experimental Protocol: Catalyst Testing in Fixed-Bed Reactor [1]

¢ Reactor Setup: Use a stainless steel fixed-bed reactor (8 mm diameter, 700 mm height).
e Catalyst Loading: Load 1.0 gram of the sieved catalyst (40-60 mesh) into the reactor.
e Catalyst Activation (Reduction): Activate the catalyst before reaction with a mixture of Hz2/N2 (1:10
ratio) at atmospheric pressure and 450°C for 24 hours.
¢ Reaction Conditions:
o Temperature: 240-300°C
o Pressure: 10-20 bar gauge (barg)
Feed Gas: H2/CO mixture (50/50 by percentage), with H2/CO ratios from 1.0 to 2.0
o Gas Hourly Space Velocity (GHSV): 3000 h—*
¢ Product Analysis:
o Liquid Products: Collected in hot and cold traps.

o
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o Gas Products: Analyzed using an online Gas Chromatograph (GC).

To ensure accurate kinetic data and avoid mass/heat transfer limitations, keep CO conversion below 15%
[1]. The reaction rate for CO consumption (-r CO) can be calculated using the following equation,

assuming a constant rate along the reactor [1]:

Where:

e X COis the fractional conversion of CO.
e F_COis the inlet molar flow rate of CO (mol/h).
e Wis the mass of catalyst (g).

Kinetic Modeling and Performance

Among 18 tested kinetic models, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model based on
the enol mechanism provided the best fit [1]. The model assumes that CO and dissociated hydrogen atoms

react on the catalyst surface.
The derived rate equation is [1]:

Where:

¢ K is the kinetic rate constant.
e b COand b H2 are the adsorption equilibrium constants for CO and Hz, respectively.
e p COand p H2 are the partial pressures of CO and Hz, respectively.

Table 2: Key Kinetic Parameter for the LaFeo.7Co0.303 Catalyst

Parameter Value Conditions

Activation Energy (Ea) 106.25 kJ/mol Temperature: 240-300°C

Pressure: 10-20 barg

H2/CO Ratio: 1-2
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This activation energy is lower than many other FTS catalysts, indicating high activity and stable

performance without temperature runaway or coking issues [1].

Experimental Workflow and Kinetic Model Development

The following diagrams illustrate the overall experimental workflow and the logical structure of the kinetic

model development.
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Diagram 1: Experimental workflow for Fischer-Tropsch catalyst development and kinetic analysis.
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Diagram 2: Logical structure of the LHHW kinetic model development based on the enol mechanism.

Application Notes Summary
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The LaFeo0.7Co00.303 perovskite catalyst is a high-performance precursor for FesC active sites in Fischer-

Tropsch synthesis. Its key advantages include [1]:

¢ High Thermal Stability: The perovskite structure provides excellent resistance to deactivation by
sintering.

¢ Low Activation Energy: The calculated Ea of ~106 kJ/mol indicates high intrinsic activity.

e Operational Stability: The catalyst demonstrates stable performance without temperature runaway
or coking under reported conditions.

The provided protocols for synthesis, testing, and kinetic analysis offer a reliable template for research and
development. The LHHW kinetic model based on the enol mechanism is recommended for process

simulation and scale-up activities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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